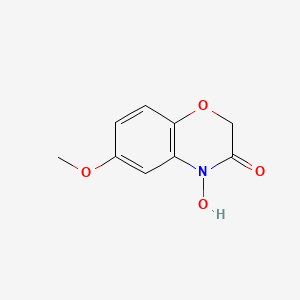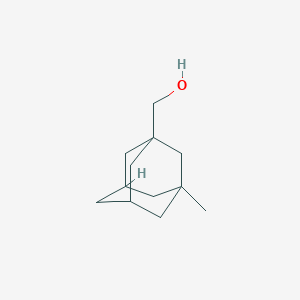
(3-Methyl-1-adamantyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-1-adamantyl)methanol is an organic compound that belongs to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This compound is characterized by the presence of a hydroxyl group attached to the adamantane core, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-adamantyl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 3-methyl-1-adamantyl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone or aldehyde precursors. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency .
化学反应分析
Types of Reactions
(3-Methyl-1-adamantyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can lead to the formation of hydrocarbons, typically using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: 3-Methyl-1-adamantyl ketone or aldehyde
Reduction: 3-Methyladamantane
Substitution: Various substituted adamantane derivatives
科学研究应用
(3-Methyl-1-adamantyl)methanol has diverse applications in scientific research:
作用机制
The mechanism of action of (3-Methyl-1-adamantyl)methanol is primarily related to its structural properties. The rigid adamantane core provides a stable framework that can interact with various molecular targets. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
1-Adamantanol: Similar structure but lacks the methyl group at the 3-position.
3-Hydroxyadamantane: Similar hydroxyl group but without the methyl substitution.
1-Adamantylacetic acid: Contains an acetic acid group instead of a hydroxyl group.
Uniqueness
(3-Methyl-1-adamantyl)methanol is unique due to the presence of both the hydroxyl group and the methyl substitution on the adamantane core. This combination imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic applications .
属性
分子式 |
C12H20O |
|---|---|
分子量 |
180.29 g/mol |
IUPAC 名称 |
(3-methyl-1-adamantyl)methanol |
InChI |
InChI=1S/C12H20O/c1-11-3-9-2-10(4-11)6-12(5-9,7-11)8-13/h9-10,13H,2-8H2,1H3 |
InChI 键 |
JMYHSHBMMJZDNA-UHFFFAOYSA-N |
规范 SMILES |
CC12CC3CC(C1)CC(C3)(C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


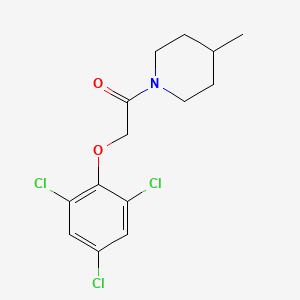

![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)
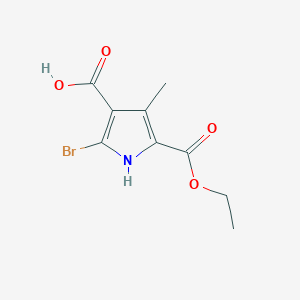
![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
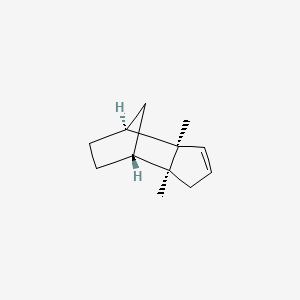

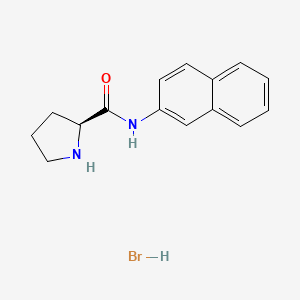
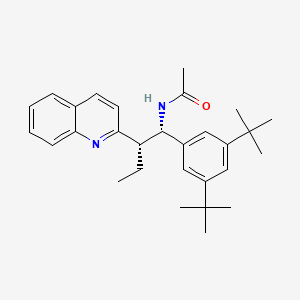
![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)

